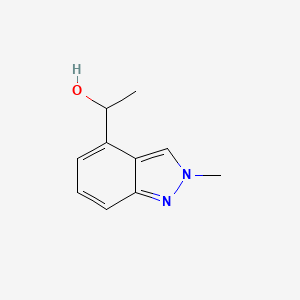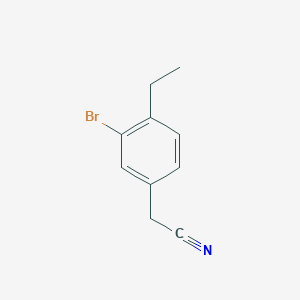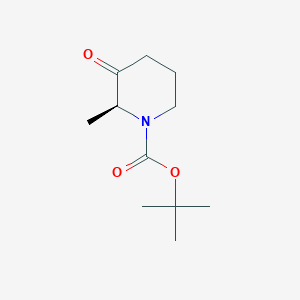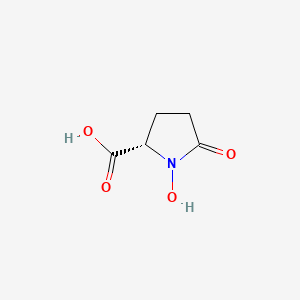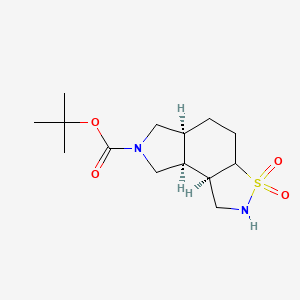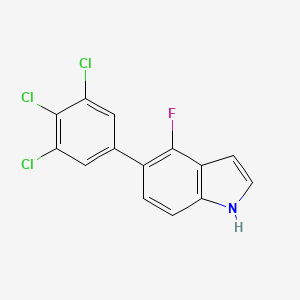![molecular formula C10H10FNO B13119021 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a chemical compound with a unique structure that includes a fluorine atom and a tetrahydrobenzo[c]azepinone core
Méthodes De Préparation
The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves multi-step organic reactions. One common method includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Industrial production methods often utilize one-pot reactions to expand benzo-fused carbo- and heterocycles .
Analyse Des Réactions Chimiques
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, leading to a variety of substituted derivatives
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can be compared with other similar compounds such as:
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This compound shares a similar core structure but differs in the position of the fluorine atom and the type of azepine ring.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound has a bromine atom instead of fluorine and a different azepine ring structure.
2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one: This compound includes a benzofuro ring and a hydroxyl group, offering different chemical properties and applications.
Propriétés
Formule moléculaire |
C10H10FNO |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
9-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10FNO/c11-8-5-1-3-7-4-2-6-12-10(13)9(7)8/h1,3,5H,2,4,6H2,(H,12,13) |
Clé InChI |
NMAINXOFSYJBLL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)F)C(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




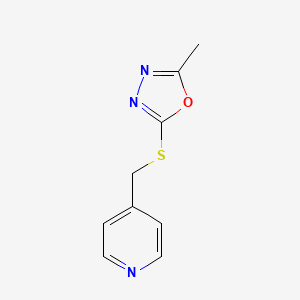
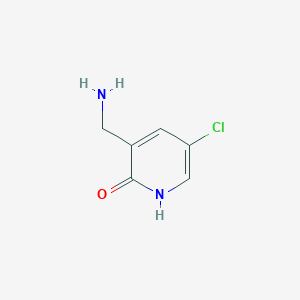
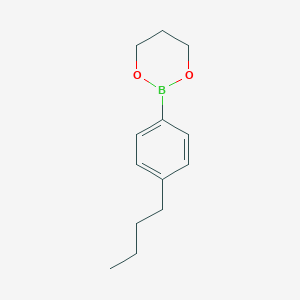
![3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)
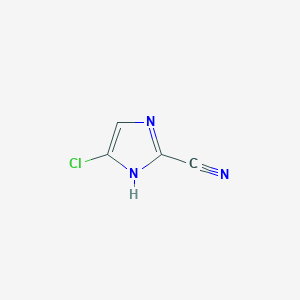
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
